molecular formula C17H10F3NO2 B13743346 2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid

2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid

Cat. No.: B13743346
M. Wt: 317.26 g/mol
InChI Key: GVMSZNXAWWNOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with a trifluoromethyl group attached to the phenyl ring, making it a unique and valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate carboxylic acid precursors. For instance, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold . These methods typically involve the use of transition metal catalysts, such as copper or palladium, under controlled reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using green chemistry principles. For example, the use of aqueous ethanol as a solvent and proline as a ligand and proton source can facilitate the synthesis in an environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-Phenylquinoline-4-carboxylic acid
  • 4-Hydroxyquinoline-3-carboxylic acid
  • 2-(Trifluoromethyl)quinoline

Uniqueness

What sets 2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)13-7-3-1-6-11(13)15-9-12(16(22)23)10-5-2-4-8-14(10)21-15/h1-9H,(H,22,23)

InChI Key

GVMSZNXAWWNOHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.